5-Tert-butyl-2-nitroaniline

Catalog No.
S1668538
CAS No.
142564-53-2
M.F
C10H14N2O2
M. Wt
194.23g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butyl-2-nitroaniline

CAS Number

142564-53-2

Product Name

5-Tert-butyl-2-nitroaniline

IUPAC Name

5-tert-butyl-2-nitroaniline

Molecular Formula

C10H14N2O2

Molecular Weight

194.23g/mol

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3

InChI Key

SXKXVEBWNNCSSE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N
  • Scientific databases such as PubChem do not contain any entries specifically for 5-Tert-butyl-2-nitroaniline, though there are entries for similar compounds ().
  • Similarly, searches of scientific literature databases yield no recent publications focused on this particular compound.

Potential Research Applications (Speculative)

Given the structural similarity of 5-Tert-butyl-2-nitroaniline to other aromatic nitroaniline compounds, some potential areas for scientific research could include:

  • Organic synthesis: As a starting material for the synthesis of more complex molecules due to the reactive nitro and amine groups. Nitroanilines are commonly used intermediates in organic synthesis Organic Chemistry Portal, [Organic Chemistry Portal].
  • Material science: The nitro and amine functional groups can participate in various chemical reactions, making 5-Tert-butyl-2-nitroaniline a potential candidate for the development of new materials with specific properties.
  • Medicinal chemistry: Nitroanilines have been explored for their potential medicinal properties European Journal of Medicinal Chemistry, [Link to research paper on medicinal properties of nitroanilines: ]. However, further research would be needed to determine if 5-Tert-butyl-2-nitroaniline possesses any specific medicinal activity.

5-Tert-butyl-2-nitroaniline is an organic compound characterized by the molecular formula C10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}. It is a derivative of aniline, featuring a nitro group at the second position and a tert-butyl group at the fifth position on the benzene ring. This compound is notable for its applications in various

  • Reduction: This compound can be reduced to form 5-tert-butyl-2-phenylenediamine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid .
  • Substitution: The nitro group can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups. For example, it can be replaced with an amino group using sodium sulfide under appropriate conditions .

These reactions highlight its versatility as a synthetic intermediate.

The synthesis of 5-tert-butyl-2-nitroaniline typically involves the nitration of 5-tert-butylaniline. This process can be achieved through:

  • Nitration Reaction: A mixture of concentrated nitric acid and sulfuric acid is used to introduce the nitro group at the desired position on the benzene ring. Careful control of reaction conditions is crucial to ensure selectivity and yield .
  • Industrial Production: In industrial settings, large-scale nitration processes may employ continuous flow reactors and advanced separation techniques to enhance yield and purity .

5-Tert-butyl-2-nitroaniline finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals due to its reactive functional groups.
  • Research: The compound's unique structure allows it to be studied for potential new reactions and applications in material science .

Several compounds share structural similarities with 5-tert-butyl-2-nitroaniline, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-NitroanilineLacks tert-butyl groupMore reactive due to less steric hindrance
4-NitroanilineNitro group at para positionDifferent re

XLogP3

3.3

Dates

Modify: 2023-08-15

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